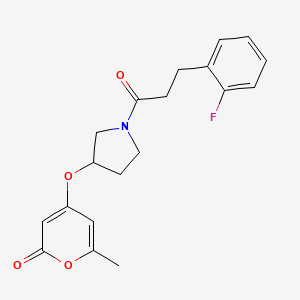

4-((1-(3-(2-fluorophenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

描述

属性

IUPAC Name |

4-[1-[3-(2-fluorophenyl)propanoyl]pyrrolidin-3-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO4/c1-13-10-16(11-19(23)24-13)25-15-8-9-21(12-15)18(22)7-6-14-4-2-3-5-17(14)20/h2-5,10-11,15H,6-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPZOKINIMWNCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CCC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(3-(2-fluorophenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.

Introduction of the Fluorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using a fluorobenzene derivative and an acyl chloride.

Formation of the Pyranone Moiety: This can be synthesized through a condensation reaction involving a suitable diketone and an aldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the methyl group on the pyranone moiety.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

科学研究应用

Structural Formula

- Chemical Formula: C20H22FNO4

- Molecular Weight: 363.39 g/mol

Medicinal Chemistry

The compound exhibits significant potential as a pharmaceutical agent. Its structure indicates possible activity as an enzyme inhibitor or receptor modulator, which could be beneficial in treating various diseases.

Case Studies

- Anticancer Activity: Research has indicated that similar compounds with pyran structures may exhibit cytotoxic effects against cancer cell lines. Studies are ongoing to evaluate the specific anticancer properties of this compound.

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.

Neuropharmacology

The presence of the pyrrolidine moiety suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems.

Case Studies

- Cognitive Enhancement: Some derivatives of pyrrolidine compounds have shown promise in enhancing cognitive function in animal models. The specific effects of this compound on cognition and memory are yet to be fully explored.

- Anxiolytic Effects: There is evidence that compounds with similar frameworks can exhibit anxiolytic properties. Future research is needed to determine if this compound shares these effects.

Synthetic Applications

The synthesis of this compound can be achieved through several methods, including multicomponent reactions and classical organic synthesis techniques.

Synthesis Methodology

- Starting Materials: Appropriate precursors include 2-fluorophenylpropanoyl derivatives and pyran-based compounds.

- Reaction Conditions: Reactions typically involve refluxing in solvents such as ethanol or methanol with catalysts like sodium acetate or p-toluenesulfonic acid.

- Purification Techniques: After synthesis, purification can be achieved through recrystallization or chromatography.

Potential Therapeutic Uses

Given its structural characteristics and preliminary findings, the compound could be investigated for:

- Cancer Treatment

- Neurological Disorders

- Infectious Diseases

作用机制

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to certain molecular targets, while the pyrrolidine and pyranone moieties can influence the compound’s pharmacokinetic properties.

相似化合物的比较

Structural Analogs and Molecular Properties

The following table summarizes key structural analogs and their properties:

*Note: Molecular formulas for the first two compounds are inferred based on structural similarity to the piperidine analog in .

Key Structural and Functional Differences

The 3-bromo-4-methoxyphenyl analog () adds bulkier halogen (Br) and electron-donating methoxy groups, which may alter solubility and redox properties.

Heterocyclic Core :

- Pyrrolidine (5-membered ring) vs. Piperidine (6-membered ring) : The piperidine analog () may adopt a different conformational profile, affecting binding to enzymes or receptors. Pyrrolidine’s smaller ring size could impose torsional strain, influencing reactivity .

Pyran-2-one Modifications : All analogs retain the 6-methyl-2H-pyran-2-one moiety, suggesting its critical role in maintaining structural integrity or mediating interactions (e.g., as a hydrogen bond acceptor).

生物活性

The compound 4-((1-(3-(2-fluorophenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic derivative belonging to the class of pyranones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₆H₁₇FN₂O₄

- Molecular Weight : 320.31 g/mol

- CAS Number : 2034360-71-7

The structure includes a pyranone core with a fluorophenyl group and a pyrrolidine moiety, which may contribute to its biological activities.

Antitumor Activity

Recent studies have indicated that compounds structurally similar to This compound exhibit promising antitumor properties. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including Mia PaCa-2 and PANC-1. The structure-activity relationship (SAR) analysis suggests that modifications in the side chains can enhance antitumor efficacy .

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with tumor growth. It has been suggested that it may act as an antagonist to certain G protein-coupled receptors (GPCRs), which play a critical role in cellular signaling related to cancer progression .

Cardiovascular Effects

In addition to its antitumor activity, this compound has been reported to exhibit effects on platelet aggregation, potentially serving as an antithrombotic agent. Studies indicate that it may inhibit platelet activation through modulation of calcium ion signaling pathways, which are crucial for platelet function .

Research Findings and Case Studies

常见问题

Q. What are the optimal synthetic routes for 4-((1-(3-(2-fluorophenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, and how can reaction yields be improved?

- Methodological Answer : The synthesis of structurally related pyrrolidinyl and pyranone derivatives often involves multi-step protocols. For example, refluxing in xylene with chloranil (1.4 mmol) for 25–30 hours under controlled pH (e.g., 5% NaOH) is a common method for cyclization and purification . To optimize yields, consider using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura with sodium carbonate and tetrakis(triphenylphosphine)palladium(0)) for introducing fluorophenyl groups, as demonstrated in analogous pyridinone syntheses . Yield improvements may require adjusting solvent systems (e.g., 1,4-dioxane/water mixtures) and monitoring reaction progress via HPLC or TLC .

Q. How can the stereochemical configuration of the pyrrolidine ring in this compound be confirmed?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For example, analogous fluorophenylpyridines were analyzed using single-crystal X-ray diffraction (Cu Kα radiation, R factor < 0.05) to confirm spatial arrangements . Alternatively, advanced NMR techniques (e.g., NOESY or J-resolved spectroscopy) can detect through-space couplings between the pyrrolidine oxygen and adjacent fluorophenyl protons .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) combined with density functional theory (DFT) calculations (B3LYP/6-31G* basis set) can model interactions with enzymes or receptors. Studies on similar fluorinated pyrrolidines used docking to predict binding modes to neurological targets, validated by in vitro assays .

Advanced Research Questions

Q. How does the electron-withdrawing fluorophenyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The 2-fluorophenyl moiety alters electronic density, as shown in trifluoromethylpyridinone analogs. Kinetic studies using Hammett plots (σ values for substituents) and cyclic voltammetry (redox potentials) reveal enhanced electrophilicity at the propanoyl carbonyl, facilitating nucleophilic attack by amines or alcohols . Compare with non-fluorinated analogs to quantify rate differences .

Q. What strategies can resolve contradictions in solubility data between experimental and predicted (LogP) values?

- Methodological Answer : Discrepancies often arise from crystal packing effects. For instance, fluorinated pyridinones exhibit lower experimental solubility than predicted due to strong intermolecular F···H interactions, as shown in X-ray structures . Use powder X-ray diffraction (PXRD) to assess polymorphism, and employ co-solvent systems (e.g., PEG-400/water) to enhance dissolution .

Q. How can enantiomeric separation of the pyrrolidine moiety be achieved, and what chiral stationary phases are effective?

- Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) or supercritical fluid chromatography (SFC) using amylose tris(3,5-dimethylphenylcarbamate) phases effectively resolve pyrrolidine enantiomers. For example, a related fluorophenylpyrrolidine achieved baseline separation with hexane/isopropanol (90:10) at 1.0 mL/min .

Q. What in vivo metabolic pathways are predicted for this compound, and how can stable isotopes aid in metabolite identification?

- Methodological Answer : Fluorinated compounds often undergo oxidative defluorination or glucuronidation. Use deuterated analogs (e.g., CD-labeled methyl groups) and LC-HRMS (Orbitrap) to track metabolites. Studies on fluoropyridinones identified hydroxylation at the pyrrolidine ring and cleavage of the pyranone lactone as primary pathways .

Data Contradiction Analysis

Q. Conflicting reports exist on the stability of the pyranone lactone ring under acidic conditions. How can this be resolved experimentally?

- Methodological Answer : Conduct accelerated stability studies (e.g., 0.1 M HCl at 40°C for 24 hours) with LC-MS monitoring. For example, pyran-2-one derivatives with electron-withdrawing groups (e.g., CF) showed resistance to hydrolysis, while non-fluorinated analogs degraded rapidly . Compare degradation products via HRMS and H-NMR to identify ring-opening intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。